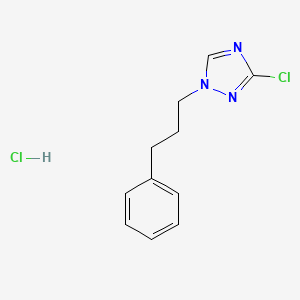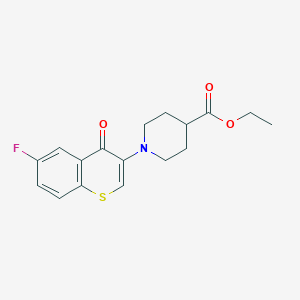
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been studied extensively in scientific research. It is also known by its chemical name, FLAP inhibitor.
Applications De Recherche Scientifique
Discovery and Inhibition Properties
N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a compound that has been identified in the context of Met kinase inhibitors. For example, a study by Schroeder et al. (2009) discussed the discovery of a structurally related compound, highlighting its role as a selective and orally efficacious inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (G. M. Schroeder et al., 2009).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with structures similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been reported in various studies. For instance, Hsiao et al. (1999) described the synthesis of new diphenylfluorene-based aromatic polyamides derived from a similar compound, emphasizing the potential of these compounds in the development of novel materials with enhanced properties (S. Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Chemosensor Development
The development of chemosensors based on coumarin fluorophores, including compounds structurally related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, has been explored. Meng et al. (2018) synthesized a tren-based chemosensor that demonstrated an "on-off-on" fluorescence response toward Cu2+ and H2PO4−, with significant detection limits. This highlights the potential of such compounds in selective detection and sensing applications (Xianjiao Meng et al., 2018).
Crystal Structure Analysis
The crystal structures of compounds related to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide have been examined to understand their molecular conformations. Gomes et al. (2015) analyzed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing planar molecular structures and anti conformations with respect to the C—N rotamer of the amide (L. Gomes et al., 2015).
Non-Linear Optical and Molecular Docking Studies
Jayarajan et al. (2019) conducted experimental and computational studies on compounds similar to N-(1-(3-fluorophenyl)-5-oxo-pyrrolidin-3-yl)-2-oxo-2H-chromene-3-carboxamide, focusing on their non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into the potential applications of such compounds in areas like materials science and pharmaceuticals (R. Jayarajan et al., 2019).
Organic Fluorophores and Fluorescence Origins
Shi et al. (2016) discussed the role of organic fluorophores in the fluorescence origins of carbon dots with high fluorescence quantum yields. This research provides valuable insights into the fluorescence properties of related compounds and their applications in areas such as bioimaging and sensing (Lei Shi et al., 2016).
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4/c21-13-5-3-6-15(9-13)23-11-14(10-18(23)24)22-19(25)16-8-12-4-1-2-7-17(12)27-20(16)26/h1-9,14H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPIRXZCHMDCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Phenylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2968536.png)
![N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide](/img/structure/B2968538.png)



![N-[2-(4-Propan-2-ylphenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2968545.png)
![(4S)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2968546.png)

![1-[2-(Trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B2968551.png)
![N-(6-((4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2968553.png)


![2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2968557.png)